molecular formula C9H13ClS B13199855 2-(4-Chloro-3-methylbutyl)thiophene

2-(4-Chloro-3-methylbutyl)thiophene

Cat. No.: B13199855
M. Wt: 188.72 g/mol
InChI Key: GBTZIAZIMIYILH-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylbutyl)thiophene is a chemical compound with the molecular formula C₉H₁₃ClS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. Thiophene itself is a five-membered heterocyclic compound containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methylbutyl)thiophene can be achieved through various methods, including the condensation of thiophene with appropriate alkyl halides. One common method involves the reaction of thiophene with 4-chloro-3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. The process ensures high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-3-methylbutyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

2-(4-Chloro-3-methylbutyl)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with therapeutic potential.

    Industry: It is utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylbutyl)thiophene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are subject to ongoing research, but its structure suggests potential interactions with sulfur-containing enzymes and proteins.

Comparison with Similar Compounds

    Thiophene: The parent compound, known for its aromatic properties and use in organic synthesis.

    2-Methylthiophene: A simple derivative with a methyl group at the 2-position, used in similar applications.

    2-Chlorothiophene: Another derivative with a chlorine atom at the 2-position, known for its reactivity in substitution reactions.

Uniqueness: 2-(4-Chloro-3-methylbutyl)thiophene is unique due to the presence of both a chloro and a methylbutyl group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H13ClS

Molecular Weight

188.72 g/mol

IUPAC Name

2-(4-chloro-3-methylbutyl)thiophene

InChI

InChI=1S/C9H13ClS/c1-8(7-10)4-5-9-3-2-6-11-9/h2-3,6,8H,4-5,7H2,1H3

InChI Key

GBTZIAZIMIYILH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CS1)CCl

Origin of Product

United States

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